N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16455148
Molecular Formula: C16H25N5OS
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N5OS |
|---|---|
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C16H25N5OS/c1-2-3-4-5-6-7-8-9-17-13(22)10-23-16-14-15(19-11-18-14)20-12-21-16/h11-12H,2-10H2,1H3,(H,17,22)(H,18,19,20,21) |
| Standard InChI Key | LWKVMOUVOUTQKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCNC(=O)CSC1=NC=NC2=C1NC=N2 |
Introduction
N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide is a chemical compound belonging to the class of purine derivatives. It features a nonyl chain and a purine moiety, specifically incorporating a sulfanyl group, which may contribute to its biological activity. This compound is of interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential interactions with biological targets.
Synthesis Methods
The synthesis of N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide involves several steps:
-
Starting Materials: 2-(7H-purin-6-ylsulfanyl)acetic acid and nonylamine.
-
Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide, with a catalyst like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biological Activities and Potential Applications
Research indicates that purine derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide may act as an antagonist or agonist at purinergic receptors, influencing cellular signaling pathways. Its potential applications include:
-
Pharmacological Studies: Investigating its interaction with G protein-coupled receptors (GPCRs) and other biological targets.
-
Drug Discovery: Exploring its therapeutic potential in various diseases.
Chemical Reactions and Stability
N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions typical for amides and purines, including hydrolysis and nucleophilic substitution. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Analytical Techniques
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) would provide further insights into its properties.
Comparison with Similar Compounds
While specific data on N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide is limited, related purine derivatives have shown promising biological activities. For example, compounds like N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide are used in studies related to purine metabolism and pharmacological investigations.
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms of action and efficacy of N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide in biological systems. This includes investigating its binding affinity and activity against specific biological targets.
Data Table: Potential Applications
| Application | Description |
|---|---|
| Pharmacological Studies | Investigating interactions with GPCRs and other biological targets. |
| Drug Discovery | Exploring therapeutic potential in various diseases. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume